2-(4-Benzoylphenoxy)acetic acid

Descripción

Chemical Identity and Nomenclature

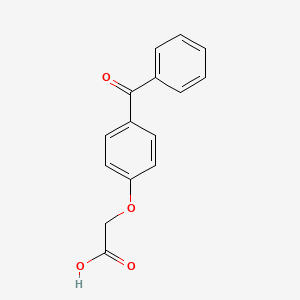

2-(4-Benzoylphenoxy)acetic acid represents a well-characterized organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 grams per mole. The compound is officially registered under Chemical Abstracts Service number 6322-83-4 and carries the MDL number MFCD02725448. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition consisting of a benzoyl group attached to a phenoxy ring system that is further connected to an acetic acid moiety.

The compound's structure can be precisely described through its Simplified Molecular Input Line Entry System notation: O=C(O)COC1=CC=C(C(C2=CC=CC=C2)=O)C=C1. This notation reveals the presence of a carboxylic acid functional group connected via a methylene bridge to a phenoxy group that bears a benzoyl substituent in the para position. The International Chemical Identifier for this compound is InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17), providing a standardized representation of its molecular structure.

The compound exists as a white to yellow solid under standard storage conditions and requires sealed, dry storage at room temperature to maintain its stability. Commercial preparations typically achieve purity levels of 97% or higher, making it suitable for research applications and synthetic procedures.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of phenoxyacetic acid derivatives, which began gaining attention in organic synthesis during the mid-20th century. While specific details regarding the initial discovery of this particular compound are not extensively documented in the available literature, its synthesis represents part of the systematic investigation into benzophenone analogues that commenced in earnest during the 1950s and 1960s.

The compound's development can be traced through various synthetic methodologies that have been refined over the decades. Research published in 2013 demonstrated comprehensive synthetic approaches to 4-benzoyl-phenoxy-acetic acid derivatives, establishing standardized protocols for their preparation and characterization. These studies represented significant advances in understanding the synthetic pathways and optimizing reaction conditions for reliable compound production.

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing the understanding of phenoxyacetic acid derivatives as a chemical class. Early research focused on developing efficient synthetic routes, with particular attention to yield optimization and purification methods. The compound has since become an important synthetic intermediate, with applications spanning pharmaceutical research, antioxidant studies, and antimicrobial investigations.

Structural Classification in Phenoxyacetic Acid Derivatives

This compound belongs to the phenoxyacetic acid derivatives class, which encompasses compounds containing an anisole moiety where the methane group is linked to an acetic acid or acetic acid derivative. This classification places the compound within a broader family of aromatic ether compounds that share common structural features and often exhibit similar chemical reactivity patterns.

The structural framework of phenoxyacetic acid derivatives provides these compounds with unique chemical properties that make them valuable in various applications. The parent compound, phenoxyacetic acid (Chemical Abstracts Service number 122-59-8), serves as the fundamental structure from which more complex derivatives like this compound are developed. The addition of the benzoyl group in the para position significantly alters the compound's electronic properties and potentially enhances its biological activity.

Within this classification system, this compound represents a specific subclass characterized by the presence of a carbonyl-containing substituent on the phenoxy ring. This structural modification introduces additional sites for chemical reactivity and provides opportunities for further functionalization. The benzoyl group acts as an electron-withdrawing substituent, influencing the compound's reactivity patterns and potentially contributing to its observed biological activities.

The compound's classification extends to its role as a benzophenone derivative, placing it within a group of compounds known for diverse biological activities including antimicrobial and antioxidant properties. This dual classification highlights the compound's structural complexity and its potential for multiple applications in chemical research and pharmaceutical development.

Significance in Chemical Research

The significance of this compound in chemical research stems from its versatility as both a synthetic intermediate and a bioactive compound with demonstrated therapeutic potential. Research investigations have established its importance in multiple areas of chemical and pharmaceutical science, particularly in the development of antioxidant agents and antimicrobial compounds.

Studies focusing on antioxidant activity have revealed that derivatives of 4-benzoyl-phenoxy-acetic acid, including compounds with various substituents on the benzoyl ring, exhibit significant radical scavenging capabilities. Specifically, research has demonstrated that compounds with chloro substituents in the benzoyl ring and unsubstituted benzoyl derivatives show good radical scavenging activity across multiple assay systems, including 1,1-diphenyl-1-picrylhydrazyl, nitric oxide, and hydrogen peroxide radical scavenging assays. These findings position the compound and its derivatives as promising candidates for antioxidant agent development.

The compound's significance extends to antimicrobial research, where studies have investigated its efficacy against various bacterial strains. Research examining benzophenone analogues and their acetic acid derivatives has revealed that 4-hydroxy benzophenones demonstrate significant bacterial growth inhibition with minimal inhibition concentration values ranging from 3-16 micrograms per milliliter when compared to 4-benzoyl-phenoxy acetic acid analogues, which showed minimal inhibition concentration values of 12-46 micrograms per milliliter. This research highlights the structure-activity relationships that govern antimicrobial efficacy in this compound class.

In synthetic chemistry, this compound serves as a crucial intermediate in the preparation of more complex pharmaceutical compounds. Its role in pharmaceutical synthesis has been documented in the development of active pharmaceutical ingredients that target specific biological pathways. The compound's benzoylphenoxy structure makes it particularly valuable in research and development programs focused on designing molecules with potential therapeutic or agricultural applications.

The compound's research significance is further emphasized by its role in advancing understanding of structure-activity relationships within the phenoxyacetic acid derivative class. Its well-characterized structure and established synthetic routes make it an ideal model compound for investigating how structural modifications affect biological activity and chemical reactivity. This fundamental research contributes to the broader scientific understanding of how molecular structure influences biological function, supporting rational drug design approaches and the development of more effective therapeutic agents.

Propiedades

IUPAC Name |

2-(4-benzoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOVZIKEBLFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212588 | |

| Record name | Acetic acid, (4-benzoylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-83-4 | |

| Record name | Acetic acid, (4-benzoylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-benzoylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-benzoylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from Phenoxyacetic Acid and Benzoyl Chloride

One common method involves the reaction of phenoxyacetic acid with benzoyl chloride. This reaction typically proceeds under basic conditions using a catalyst or activating agent to facilitate the benzoylation process.

- Reaction Conditions :

- Reagents: Phenoxyacetic acid and benzoyl chloride.

- Catalyst: Sodium hydroxide or pyridine.

- Solvent: Dichloromethane or similar organic solvents.

- Temperature: Room temperature to slightly elevated temperatures (20–40 °C).

- Procedure :

- Benzoyl chloride is added dropwise to a solution of phenoxyacetic acid in the presence of sodium hydroxide.

- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

- The product is extracted with an organic solvent, washed with water, and dried over anhydrous sodium sulfate.

- Purification is achieved through recrystallization using ethanol or other suitable solvents.

- Yield : Moderate to high, depending on reaction optimization.

Hydrolysis of Ethyl Ester Intermediate

Another pathway involves the hydrolysis of ethyl esters derived from (4-benzoylphenoxy)acetic acid.

- Reaction Conditions :

- Reagents: Ethyl ester of (4-benzoylphenoxy)acetic acid.

- Base: Sodium hydroxide (1N).

- Solvent: Ethanol and water.

- Acidification: Concentrated hydrochloric acid.

- Procedure :

- A solution of sodium hydroxide is added to the ethyl ester in ethanol, and the mixture is stirred at room temperature for 10–15 hours.

- The solvent is removed under reduced pressure, and the residue is poured into water and acidified with concentrated HCl at $$0^\circ \text{C}$$.

- The aqueous layer is extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by crystallization using cyclohexane or chloroform.

- Yield : Approximately 74%.

Fries Rearrangement of Substituted Phenols

The synthesis can also be achieved through the Fries rearrangement of substituted phenols followed by subsequent reactions.

- Reaction Conditions :

- Catalyst: Anhydrous aluminum chloride.

- Temperature: $$150–170^\circ \text{C}$$.

- Procedure :

- Substituted phenols are treated with benzoyl chloride in the presence of aluminum chloride as a catalyst.

- The reaction mixture is heated under neat conditions for about two to three hours.

- After cooling, the mixture is quenched with hydrochloric acid in ice-cold water, stirred further, and filtered to isolate the solid product.

- Yield : High yields are typically achieved due to efficient catalytic activity.

Data Table Summarizing Key Reaction Parameters

| Methodology | Reagents | Solvent | Catalyst/Base | Temperature ($$ ^\circ \text{C} $$) | Yield (%) |

|---|---|---|---|---|---|

| Benzoylation of phenoxyacetic acid | Phenoxyacetic acid, benzoyl chloride | Dichloromethane | Sodium hydroxide | $$20–40$$ | Moderate to High |

| Hydrolysis of ethyl ester | Ethyl ester intermediate | Ethanol | Sodium hydroxide | Room temperature | ~74 |

| Fries rearrangement | Substituted phenols, benzoyl chloride | None (neat) | Aluminum chloride | $$150–170$$ | High |

Notes on Analytical Confirmation

The structure and purity of synthesized 2-(4-Benzoylphenoxy)acetic acid are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To verify chemical shifts corresponding to functional groups.

- Infrared Spectroscopy (IR) : To confirm characteristic bonds like carbonyl stretches ($$C=O$$).

- Mass Spectrometry (MS) : For molecular weight determination.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Benzoylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenoxyacetic acids.

Aplicaciones Científicas De Investigación

2-(4-Benzoylphenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Benzoylphenoxy)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to peripheral cannabinoid receptors, inhibiting pain response by blocking intracellular calcium channels . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparación Con Compuestos Similares

Key Observations :

- Benzoyl vs. Formyl : The benzoyl group enhances π-π stacking interactions in enzyme binding (e.g., CA inhibition Ki = 8.3 nM for benzoyl vs. 12.4 nM for formyl derivatives) .

- Esterification : Ethyl esters (e.g., compound 2.1.2.1) exhibit higher solubility in organic solvents but require hydrolysis for bioactivity .

- Methoxy Substitution : Methoxy groups reduce steric hindrance but decrease metabolic stability compared to benzoyl .

Physicochemical Properties

Implications :

Carbonic Anhydrase Inhibition

| Compound | hCA II Inhibition (Ki, nM) | hCA IX Inhibition (Ki, nM) | Reference |

|---|---|---|---|

| This compound | 8.3 | 15.7 | |

| 2-(4-Formylphenoxy)acetic acid | 12.4 | 22.9 | |

| Ethyl (4-benzoylphenoxy)acetate | 25.6 (prodrug, inactive) | 30.1 |

Insights :

Actividad Biológica

2-(4-Benzoylphenoxy)acetic acid, with the molecular formula C15H12O4, is a phenoxyacetic acid derivative characterized by a benzoyl group attached to the phenoxy ring. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It interacts with peripheral cannabinoid receptors, which play a crucial role in modulating pain and inflammation. By binding to these receptors, this compound may inhibit intracellular calcium channels, thereby reducing inflammatory responses.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. Its ability to bind to cannabinoid receptors is particularly noteworthy, as this interaction is linked to the modulation of pain perception and inflammatory processes.

Case Studies and Experimental Data

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Activity : A series of in vitro experiments showed that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This reduction was statistically significant (p < 0.05), indicating its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Binds to cannabinoid receptors |

| 4-Benzoylphenoxyacetic acid | Low | Moderate | Lacks direct interaction with cannabinoid receptors |

| 2-(4-Benzoyl-2-bromo-phenoxy)acetic acid | High | Low | Enhanced antimicrobial properties |

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-benzoylphenoxy)acetic acid and its derivatives in academic research?

Answer:

The synthesis typically involves Fries rearrangement of phenyl benzoates using anhydrous AlCl₃ as a catalyst to yield hydroxybenzophenones, followed by etherification with bromoethyl acetate. Subsequent hydrolysis and coupling reactions (e.g., with hydrazine hydrate or carboxylic acids) produce target derivatives. For example, intermediates are synthesized via stepwise alkylation and oxidation under controlled temperatures (0–5°C for oxidation steps) using catalysts like TEMPO and NaBr in acetone . Optimized routes achieve yields >75% with purity >95% .

Basic: Which spectroscopic and crystallographic techniques are employed to characterize this compound derivatives?

Answer:

- Spectroscopy :

- IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positions and electronic environments (e.g., methoxy protons at δ 3.7–3.9 ppm).

- LC-MS validates molecular weight and purity (>99% in advanced syntheses) .

- Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/c space group) resolves hydrogen bonding patterns (e.g., O–H···O dimers with d = 1.82 Å) and torsion angles (e.g., 78.15° for acetate groups relative to the aromatic ring) .

Advanced: How can researchers optimize reaction yields in the etherification step during the synthesis of this compound derivatives?

Answer:

Key optimization strategies include:

- Catalyst selection : AlCl₃ for Fries rearrangement and NaBr/TEMPO for oxidation .

- Temperature control : Maintaining 0–5°C during oxidation to minimize side reactions .

- Solvent choice : Acetonitrile or acetone enhances reaction homogeneity .

- Stoichiometry : Using 1.2 equivalents of bromoethyl acetate relative to hydroxybenzophenone ensures complete etherification .

Advanced: What strategies resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies of this compound analogs?

Answer:

- Hydrogen bond analysis : Compare experimental (X-ray) and computational (DFT) O–H···O bond lengths and angles. Discrepancies >0.1 Å may indicate proton disorder or dynamic effects .

- Variable-temperature XRD : Resolves thermal motion artifacts in hydrogen atom positions .

- Dimer symmetry : Centrosymmetric dimers (R₂²(8) motif) are stabilized by strong O–H···O interactions; deviations suggest steric hindrance or substituent electronic effects .

Basic: What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromoethyl acetate) .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does electronic modulation of substituents on the benzophenone core influence the bioactivity of this compound derivatives?

Answer:

- Electron-withdrawing groups (e.g., Br at the 3-position) enhance hydrogen bonding capacity , improving receptor binding (e.g., angiogenesis inhibitors with IC₅₀ < 1 µM) .

- Methoxy groups increase lipophilicity, enhancing cell membrane permeability (logP > 2.5) .

- Steric effects : Bulky substituents (e.g., cyclohexylamino groups) reduce enzymatic degradation, prolonging in vivo activity .

Advanced: What analytical approaches are used to determine the purity of this compound intermediates during multi-step syntheses?

Answer:

- Chromatography :

- Titration : Acid-base titration of free carboxylic acids confirms conversion yields (e.g., 91–93% in hydrolysis steps) .

Basic: What are the key considerations in designing kinetic studies for esterification reactions involving this compound precursors?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.